

Venglustat Hydrochloride for Fabry Disease: A Technical Guide for Researchers

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Executive Summary

Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α -galactosidase A (α -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[1] This accumulation drives the multisystemic pathology of the disease, affecting the kidneys, heart, and nervous system. Venglustat hydrochloride (formerly GZ/SAR402671 or ibiglustat) is an investigational oral substrate reduction therapy (SRT) that inhibits glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids, including Gb3.[2][3][4][5] By blocking this initial step, Venglustat aims to reduce the rate of Gb3 synthesis, thereby preventing its accumulation and mitigating the downstream pathology of Fabry disease.[2][6] This technical guide provides an in-depth overview of Venglustat's mechanism of action, summarizes key preclinical and clinical data, and presents detailed experimental protocols relevant to its study.

Introduction to Fabry Disease and Venglustat Hydrochloride

Fabry disease results from mutations in the GLA gene, leading to a deficiency in α -Gal A activity.[1] This enzymatic defect disrupts the normal breakdown of glycosphingolipids, causing the lysosomal accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-



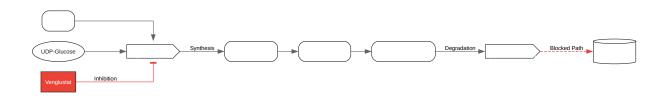
Gb3).[1] The progressive accumulation of these substrates in various cell types, including vascular endothelial cells, cardiomyocytes, and renal cells, leads to cellular dysfunction and organ damage.[1][7]

Current treatment strategies for Fabry disease include enzyme replacement therapy (ERT) with recombinant human α -Gal A and chaperone therapy for patients with amenable mutations.[7] Venglustat offers a different therapeutic approach by targeting the synthesis of the accumulating substrate. As a GCS inhibitor, it reduces the production of glucosylceramide, the precursor for a wide range of glycosphingolipids, including Gb3.[2][3][4][5][7] This substrate reduction approach is independent of the specific GLA mutation, offering a potential treatment option for a broad range of Fabry patients.[2]

Mechanism of Action

Venglustat hydrochloride is a potent and specific inhibitor of glucosylceramide synthase. The enzyme GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. By inhibiting GCS, Venglustat effectively reduces the cellular pool of glucosylceramide, thereby limiting the downstream production of lactosylceramide, and subsequently, Gb3.

Signaling Pathway of Glycosphingolipid Synthesis and the Role of Venglustat



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Caption: Venglustat inhibits GCS, blocking the synthesis of Gb3.



Preclinical and Clinical Development

Venglustat has undergone evaluation in both preclinical models and a series of clinical trials to assess its safety, pharmacokinetics, and efficacy in patients with Fabry disease.

Preclinical Studies

Preclinical studies in a Fabry mouse model demonstrated that Venglustat can cross the blood-brain barrier and reduce the levels of accumulated glycosphingolipids in the brain, an advantage over ERT which does not readily penetrate the central nervous system.[7]

Clinical Trials

Several clinical trials have been conducted to evaluate Venglustat in Fabry disease:

- Phase 2a Study (NCT02228460): This open-label, single-arm study assessed the safety, pharmacodynamics, and pharmacokinetics of 15 mg once-daily oral Venglustat in 11 treatment-naïve adult males with classic Fabry disease over 26 weeks.[2][4][7][8]
- Extension Study (NCT02489344): Patients who completed the Phase 2a study were eligible to enroll in a long-term extension study, receiving Venglustat for up to an additional 130 weeks.[2][7][8]
- PERIDOT (NCT05206773): An ongoing Phase 3, randomized, double-blind, placebocontrolled trial evaluating the effect of Venglustat on neuropathic and abdominal pain in adult and adolescent patients with Fabry disease.[2][6][9][10]
- CARAT (NCT05280548): An ongoing Phase 3, randomized, open-label, active-controlled trial
 assessing the effect of Venglustat on left ventricular mass index in adult patients with Fabry
 disease and left ventricular hypertrophy.[2][6][9]

Quantitative Data Summary

The following tables summarize key quantitative data from the clinical development of Venglustat in Fabry disease.



Table 1: Pharmacokinetic Parameters of Venglustat in

Healthy Volunteers (Single Oral Dose)

Parameter	Value	Reference
Median tmax (hours)	3.00 - 5.50	[11][12]
Geometric Mean t1/2 (hours)	28.9	[11][12]
Mean CL/F (L/h)	5.18 - 6.43	[11][12]
Mean Fraction Excreted Unchanged in Urine (fe0–24)	26.3% - 33.1%	[11][12]

Table 2: Efficacy of Venglustat on Plasma Gb3 and Lyso-

Gb3 in Fabry Disease Patients

Parameter	Timepoint	Mean Reduction from Baseline	p-value	Reference
Plasma Gb3	6 months	41.7%	<0.001	[6][13][14]
3 years	77.5%	<0.01	[6][13][14]	
Fraction of SSCE cytoplasm occupied by GL-3 inclusions	26 weeks	-0.06 (SD 0.03)	0.0010	[7][8][15]
156 weeks	-0.12 (SD 0.04)	0.0008	[7][8][15]	

Table 3: Safety and Tolerability of Venglustat in Phase 2a and Extension Studies



Adverse Event Profile	Finding	Reference
Most Common AEs	Headache, nasopharyngitis	[6]
Severity of AEs	Majority were mild (73%)	[6][7][8]
Relation to Study Drug	Majority unrelated to Venglustat (70%)	[6][7][8]
Serious AEs	9 serious TEAEs reported	[7][8]
Deaths	None reported	[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Venglustat research.

Quantification of Globotriaosylceramide (Gb3) in Plasma and Urine by LC-MS/MS

Objective: To quantify the concentration of Gb3 in biological fluids as a primary biomarker of Fabry disease.

Methodology:

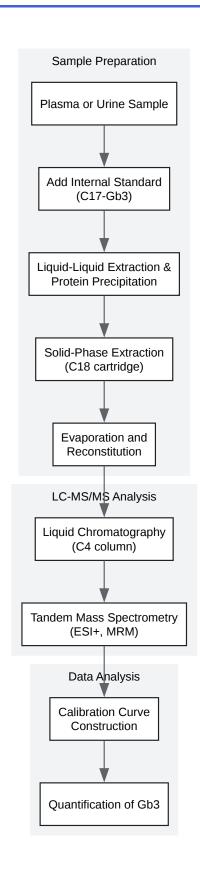
- Sample Preparation:
 - Combine 100 μL of plasma or urine with an internal standard (e.g., C17-Gb3).
 - Perform liquid-liquid extraction and protein precipitation using a chloroform/methanol/water
 (2:1:0.3 v/v/v) mixture.
 - Isolate the lower organic phase containing the lipids.
 - Purify the lipid extract using solid-phase extraction (SPE) with a C18 cartridge.
 - Elute the purified Gb3 with methanol and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the sample in the mobile phase for analysis.



- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C4 reversed-phase column.
 - Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.
 - Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid.
 - Gradient: A linear gradient from 80% to 95% Mobile Phase B over 11 minutes.
 - Flow Rate: 0.5 mL/min.
 - Column Temperature: 40°C.
 - Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the transition of the precursor ion to a specific product ion for each Gb3 isoform and the internal standard. For example, for a common Gb3 isoform, the transition might be m/z 1137.3 → 264.3.
- Data Analysis:
 - Construct a calibration curve using known concentrations of Gb3 standards.
 - Calculate the concentration of Gb3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Gb3 Quantification





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Caption: Workflow for quantifying Gb3 in biological samples.



Assessment of Gb3 Inclusions in Skin Capillary Endothelium

Objective: To visualize and quantify the accumulation of Gb3 in the superficial skin capillary endothelium (SSCE) as a measure of disease severity and treatment response.

Methodology:

- Skin Biopsy and Processing:
 - Obtain a punch biopsy of the skin.
 - Fix the tissue in a suitable fixative (e.g., glutaraldehyde).
 - Post-fix with osmium tetroxide.
 - Dehydrate the tissue through a series of ethanol concentrations.
 - o Embed the tissue in resin.
- Light Microscopy (LM):
 - Cut semi-thin sections (0.5-1 μm) from the resin-embedded tissue.
 - Stain the sections with toluidine blue.
 - Examine the sections under a light microscope to identify Gb3 inclusions, which appear as dark blue deposits within the cytoplasm of endothelial cells.
 - Score the Gb3 inclusions semi-quantitatively (e.g., on a scale of 0-3) based on the extent of accumulation.
- Electron Microscopy (EM):
 - Cut ultra-thin sections (60-90 nm) from the same tissue block.
 - Mount the sections on copper grids.



- Stain the sections with uranyl acetate and lead citrate.
- Examine the sections using a transmission electron microscope. Gb3 inclusions appear as electron-dense, lamellated structures ("zebra bodies" or "myeloid bodies") within lysosomes.
- Quantify the volume fraction of the cytoplasm occupied by Gb3 inclusions using stereological methods.

Glucosylceramide Synthase (GCS) Activity Assay

Objective: To measure the enzymatic activity of GCS to assess the inhibitory effect of compounds like Venglustat.

Methodology:

- Enzyme Source Preparation:
 - Homogenize cells or tissues in a lysis buffer.
 - Isolate microsomes by ultracentrifugation, as GCS is a membrane-bound enzyme.
- Enzyme Reaction:
 - Prepare a reaction mixture containing:
 - Microsomal protein (as the enzyme source).
 - A fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide).
 - UDP-glucose.
 - Buffer at an optimal pH (e.g., pH 7.4).
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Product Detection and Quantification:
 - Stop the reaction by adding a solvent to extract the lipids.



- Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC).
- Detect the fluorescent product using a fluorescence detector.
- Quantify the amount of product formed by comparing its peak area to a standard curve of the fluorescent glucosylceramide.

Conclusion and Future Directions

Venglustat hydrochloride represents a promising oral substrate reduction therapy for Fabry disease, with a mechanism of action that addresses the underlying pathophysiology of the disease. Clinical data to date have demonstrated its ability to significantly reduce the accumulation of Gb3 and lyso-Gb3 with a generally acceptable safety profile.[6][7][8] The ongoing Phase 3 trials, PERIDOT and CARAT, will provide crucial information on its long-term efficacy in managing key clinical manifestations of Fabry disease, including neuropathic pain and cardiac hypertrophy.[2][6][9] Further research is warranted to fully elucidate the clinical benefits of Venglustat and its potential role in the long-term management of this progressive disorder.

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